molecular formula C8H11N4Na4O14P3 B12841568 tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Cat. No.: B12841568
M. Wt: 572.07 g/mol
InChI Key: COMVNWDTONUXBE-VXYYNHTDSA-J
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Description

Tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a triazole ring, a dihydroxyoxolane moiety, and multiple phosphoryl groups. Its properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate involves several steps, including the formation of the triazole ring, the dihydroxyoxolane moiety, and the subsequent phosphorylation reactions. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as crystallization, filtration, and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the phosphoryl groups or the triazole ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction can lead to the formation of reduced phosphoryl groups or modified triazole rings.

Scientific Research Applications

Tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The phosphoryl groups play a crucial role in these interactions, facilitating the binding to target molecules and modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Tetrasodium pyrophosphate: Similar in having multiple phosphoryl groups but lacks the triazole ring and dihydroxyoxolane moiety.

    Adenosine triphosphate (ATP): Contains phosphoryl groups and a ribose sugar but differs in the presence of adenine instead of the triazole ring.

    Sodium tripolyphosphate: Another compound with multiple phosphoryl groups but with a different overall structure.

Uniqueness

Tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is unique due to its combination of a triazole ring, dihydroxyoxolane moiety, and multiple phosphoryl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C8H11N4Na4O14P3

Molecular Weight

572.07 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C8H15N4O14P3.4Na/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(24-8)1-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h2-5,8,13-14H,1H2,(H2,9,15)(H,19,20)(H,21,22)(H2,16,17,18);;;;/q;4*+1/p-4/t3-,4-,5-,8-;;;;/m1..../s1

InChI Key

COMVNWDTONUXBE-VXYYNHTDSA-J

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)C(=O)N.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)C(=O)N.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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